molecular formula C15H11ClN2OS B493373 3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 36120-41-9

3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B493373
CAS No.: 36120-41-9
M. Wt: 302.8 g/mol
InChI Key: RZBBMHDOJJOIMR-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 36120-41-9) is a high-purity quinazolinone derivative of significant interest in medicinal chemistry research. This compound belongs to the 2,3-dihydroquinazolin-4(1H)-one scaffold, recognized as a privileged structure in drug discovery for its diverse biological activities . Recent research highlights its potential in oncology, particularly in combating colon carcinoma. Studies demonstrate that this compound exhibits cytotoxic activity against human colon cancer cell lines (HCT-116 and LoVo) by modulating apoptosis regulators like Bax and Bcl-2, activating initiator caspases-8 and -9, and inducing cell cycle arrest . Its mechanism also extends to inhibiting key enzymatic activities; it has been evaluated as a dual inhibitor of α-amylase and α-glucosidase, enzymes relevant to diabetes management, and shows activity against lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), which are interlinked pathways in cancer progression and metastasis . Furthermore, the 2-thioxoquinazolinone core is a key pharmacophore for inhibiting enzymes like myeloperoxidase (MPO), which plays a pathogenic role in inflammatory diseases . This product is provided for research and further manufacturing use only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-7-3-1-5-10(12)9-18-14(19)11-6-2-4-8-13(11)17-15(18)20/h1-8H,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBBMHDOJJOIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324535
Record name 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36120-41-9
Record name 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-tubercular, and potential anticancer properties. The structural characteristics of this compound, particularly its quinazolinone core and thioxo group, contribute to its biological potency.

  • Molecular Formula : C15H11ClN2OS
  • Molecular Weight : 302.8 g/mol
  • CAS Number : 36120-41-9

The compound features a planar heterocyclic ring system which enhances its ability to interact with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its structural properties and confirm its synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains. A study highlighted its effectiveness against certain Gram-positive and Gram-negative bacteria, although further investigations are necessary to fully characterize its antimicrobial potential.

Anti-Tubercular Activity

A significant study evaluated the anti-tubercular activity of a series of 2,3-dihydroquinazolin-4(1H)-one derivatives, including this compound. Results showed that several analogues exhibited promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25.0 μg/mL. Specifically, the compound demonstrated notable efficacy with an MIC of 12.5 μg/mL .

Anticancer Potential

The anticancer properties of similar quinazolinone derivatives have been explored extensively. For instance, compounds sharing structural similarities with this compound have shown cytotoxic effects in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis by modulating key regulators such as Bax and Bcl-2 and affecting cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Molecular docking studies have indicated potential binding interactions with enzymes critical for bacterial survival and cancer cell proliferation .

Research Findings and Case Studies

StudyFindingsMIC/IC50 Values
Chetiac et al. (2024)Evaluated anti-TB activityMIC = 12.5 μg/mL
Medicinal Chemistry ResearchAssessed antibacterial activityModerate activity against several strains
Anticancer StudiesInduced apoptosis in cancer cellsIC50 values ranged from 290 to 380 μM

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating that these compounds could serve as lead structures for developing new anticancer drugs .

In a comparative study, several derivatives were evaluated for their cytotoxicity, showing that modifications at the 3-position significantly influenced their activity. For example, a derivative with a trifluoromethyl group exhibited enhanced potency compared to others lacking this modification .

Antimicrobial Properties

The compound also displays notable antimicrobial activities. Recent investigations have assessed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated moderate to good antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL . This suggests that the compound may be useful in developing new treatments for bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the quinazolinone scaffold can dramatically affect biological activity. For instance:

Substituent Position Substituent Type Effect on Activity
3TrifluoromethylIncreased cytotoxicity
6ChlorineEnhanced antimicrobial potency
6MethylVariable effects on cytotoxicity

Case Studies

  • Cytotoxicity Evaluation : A study synthesized several derivatives based on the thioxoquinazolinone scaffold and tested them against multiple cancer cell lines. The findings highlighted that certain modifications led to a significant increase in cytotoxicity compared to the parent compound .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of various derivatives against common pathogens. The results demonstrated that compounds with specific substitutions showed enhanced activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives share a common core structure but differ in substituents, which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Biological Activity Reference
3-(3,4,5-Trimethoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3,4,5-Trimethoxybenzyl at position 3 Enhanced electron-donating methoxy groups improve solubility. Anticancer (in vitro against MCF-7 cells)
3-Allyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(1H)-one Allyl group at position 3; fused benzo[g] ring Extended aromatic system increases lipophilicity. Cytotoxic (IC₅₀ = 8.2 µM against HepG2)
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 4-Methoxyphenyl at position 3 Methoxy group enhances metabolic stability. Anticancer, enzyme inhibition
2-(2-Chloro-6-fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (2e) 2-Chloro-6-fluorophenyl and propargyl groups Halogen and alkyne groups improve target binding. Anti-tubercular (MIC = 1.56 µg/mL)
3-(Pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Pyridinylmethyl at position 3 Nitrogen-containing heterocycle enhances bioavailability. Potential kinase inhibition

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility (mg/mL)
Target Compound 308.77 Not reported 3.2 0.12 (DMSO)
3-(4-Methoxyphenyl) analogue 298.4 171–177 2.8 0.25 (DMSO)
3-Allyl-benzo[g]quinazolinone 294.3 250–252 3.5 0.08 (DMSO)

Key Research Findings

Substituent Position Matters : Ortho-chloro substituents (as in the target compound) improve steric interactions with enzyme active sites compared to para-substituted analogues .

Thioxo vs. Oxo : Replacement of the thioxo group with oxo reduces anticancer activity by 10-fold, highlighting the importance of sulfur in redox interactions .

Synthetic Scalability : Magnetic chitosan-supported copper catalysts enable recyclable synthesis of 2-arylthio derivatives with >90% yield, offering eco-friendly advantages .

Q & A

Q. What are the most efficient synthetic routes for 3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

  • One-pot multicomponent reactions (MCRs): Combine anthranilic acid esters, primary amines (e.g., 2-chlorobenzylamine), and bis(benzotriazolyl) methanethione in the presence of DBU (1,8-diazabicycloundec-7-ene), achieving yields of 70–85% under mild conditions .
  • Catalytic methods: Hydroxyapatite nanoparticles (HAP NPs) in aqueous media enable eco-friendly synthesis with recyclable catalysts, reducing reaction times to 2–4 hours and improving atom economy .
  • Stepwise approaches: React 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation, but this method requires stringent temperature control (~80°C) and inert atmospheres, leading to moderate yields (60–70%) .

Key variables affecting yield:

  • Solvent polarity (DMF > ethanol > water for MCRs).
  • Catalyst loading (10–15 wt% HAP NPs optimal).
  • Temperature (60–80°C for cyclization steps).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography: Use SHELXL for refinement to resolve bond angles and torsional strain in the quinazolinone core. Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., FABWUA10, SATJOP) validates planar conformations .
  • NMR spectroscopy: ¹H/¹³C NMR peaks for the 2-thioxo group appear at δ 12.5–13.5 ppm (¹H) and δ 170–175 ppm (¹³C). The 2-chlorobenzyl substituent shows characteristic splitting patterns in aromatic regions .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···S, π-π stacking) to identify polymorphic variations .

Q. How can researchers assess the antifungal activity of this compound against Aspergillus species?

Methodological Answer:

  • Broth microdilution assays: Determine minimum inhibitory concentrations (MICs) against Aspergillus fumigatus (AF) using RPMI-1640 media (pH 7.0, 35°C). Typical MIC ranges: 8–32 µg/mL .
  • Protein profiling: SDS-PAGE and MALDI-TOF MS reveal disruption of fungal cell wall proteins (e.g., β-1,3-glucan synthase) at sub-MIC doses .
  • Synergy testing: Combine with azoles (e.g., fluconazole) to evaluate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of apoptosis induction in cancer cells by this compound?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to caspase-8 (PDB ID: 1QTN) and Bcl-2 (PDB ID: 4AQ3). Key interactions: thioxo group with Arg314 (caspase-8) and hydrophobic pockets in Bcl-2 .
  • Pathway analysis: RNA-seq or qPCR to measure NF-κB inhibition and Bax/Bcl-2 ratio changes. Dose-dependent upregulation of pro-apoptotic genes (e.g., BAX, PUMA) confirms intrinsic pathway activation .
  • Flow cytometry: Annexin V/PI staining quantifies early/late apoptosis in MCF-7 cells (e.g., 40–60% apoptosis at 50 µM) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Batch variability analysis: Compare LC-MS purity (>95% vs. <90%) across studies. Impurities (e.g., unreacted dithiocarbamate intermediates) may skew IC50 values .
  • Assay standardization: Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (10% FBS, 5% CO2). Discrepancies in MDA-MB-231 cytotoxicity (IC50 20 vs. 50 µM) often stem from passage number differences .
  • Meta-analysis: Apply fixed-effects models to aggregate data from ≥3 independent studies, adjusting for solvent effects (DMSO vs. ethanol) .

Q. How can reaction mechanisms for thiourea intermediate formation be validated experimentally?

Methodological Answer:

  • Isotopic labeling: Use ¹³C-labeled methyl anthranilate to track cyclization via ¹³C NMR. Peaks at δ 165–170 ppm confirm thiourea → quinazolinone conversion .
  • Kinetic studies: Monitor reaction progress via in-situ IR (C=S stretch at 1150–1250 cm⁻¹). Pseudo-first-order rate constants (k = 0.05–0.1 min⁻¹) indicate nucleophilic aromatic substitution as the rate-limiting step .
  • DFT calculations: Gaussian 09 simulations (B3LYP/6-31G*) compare transition state energies for competing pathways (e.g., intramolecular cyclization vs. dimerization) .

Q. What advanced techniques characterize polymorphic forms of this compound?

Methodological Answer:

  • SC-XRD (Single-Crystal X-ray Diffraction): Resolve π-π stacking distances (3.4–3.6 Å) and hydrogen-bonding networks (e.g., N–H···O=C) to differentiate Form I (monoclinic) vs. Form II (triclinic) .
  • DSC/TGA: Melting endotherms (Form I: 210–215°C; Form II: 198–202°C) correlate with stability under accelerated aging (40°C/75% RH) .
  • Solid-state NMR: ¹⁵N CP-MAS detects hydrogen bonding via chemical shift anisotropy (CSA) patterns in the quinazolinone ring .

Q. How can catalytic roles of HAP NPs in synthesis be optimized for industrial scalability?

Methodological Answer:

  • Surface area modulation: Synthesize HAP NPs with mesoporous structures (BET surface area >150 m²/g) via sol-gel methods to enhance reactant diffusion .
  • Recycling studies: Centrifugation (10,000 rpm, 10 min) recovers HAP NPs with <5% activity loss after 5 cycles. Leaching tests (ICP-OES) confirm Ca²⁺ retention <0.1 ppm .
  • Flow chemistry: Pack HAP NPs into fixed-bed reactors (residence time: 30–60 min) to achieve continuous synthesis (TON >500) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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